ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, a naphthalene derivative, and an ester functional group, making it an interesting subject for scientific research.
Mechanism of Action
Target of action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Without specific information on “Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiazole-4-carboxylate”, it’s difficult to provide a detailed explanation of its interaction with its targets. Thiazole derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives generally have good bioavailability due to their planar structure and the presence of polar groups .
Result of action
Thiazole derivatives have been found to have a variety of effects, depending on their specific biological activity .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the thiazole ring. The key steps include:
Formation of the Naphthalene Derivative: This involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
Amidation: The 5,6,7,8-tetrahydronaphthalene is then reacted with an appropriate amine to form the amido group.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Esterification: Finally, the carboxylic acid group on the thiazole ring is esterified with ethanol to produce the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological systems and processes.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid: This compound shares a similar naphthalene derivative but has a thiophene ring instead of a thiazole ring.
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring.
Uniqueness
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which can impart different chemical and biological properties compared to similar compounds with thiophene or oxazole rings
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVJTGWQAKOHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.